(R)-4-(Pyrrolidin-2-ylmethyl)morpholine

Chiral Synthesis Enantiomeric Purity Quality Control

In chiral drug discovery, undefined stereochemistry invalidates SAR. This single enantiomer (≥95% ee) eliminates diastereomer separation, ensuring predictable outcomes in GPCR/kinase programs. - **Quantifiable advantage**: Morpholine ring reduces logP by >1.0 unit vs piperidine analogs (Section 3 evidence). - **Catalyst synthesis**: Enables enantioselective Henry reaction catalysts; racemate yields ineffective product. - **Supply reliability**: Specified (R)-configuration, 170.25 g/mol, ready for multi-step synthesis.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 511295-99-1
Cat. No. B3042123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(Pyrrolidin-2-ylmethyl)morpholine
CAS511295-99-1
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN2CCOCC2
InChIInChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2/t9-/m1/s1
InChIKeyUUUSROHBEMVRKP-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-(Pyrrolidin-2-ylmethyl)morpholine – Chiral Building Block


(R)-4-(Pyrrolidin-2-ylmethyl)morpholine is a chiral heterocyclic building block characterized by a morpholine ring connected to a pyrrolidine moiety via a methylene linker. Its molecular formula is C₉H₁₈N₂O, and it has a molecular weight of 170.25 g/mol [1]. This compound is supplied with a specified enantiomeric purity (typically ≥95%) and is intended for use as a research chemical and synthetic intermediate . As a single enantiomer, it offers a distinct stereochemical configuration that can be crucial for generating stereochemically pure final compounds in drug discovery programs.

1
Chiral building block with defined (R)-configuration for asymmetric synthesis
2
Supports stereochemical control in drug discovery and medicinal chemistry workflows
3
Suitable as a research chemical intermediate for constructing enantiomerically pure compounds

Stereochemical Significance of (R)-4-(Pyrrolidin-2-ylmethyl)morpholine


In chiral drug discovery, the stereochemistry of a building block is not a minor detail; it is a fundamental determinant of the downstream molecule's three-dimensional shape and, consequently, its biological activity. Simply substituting the (R)-enantiomer with its (S)-enantiomer or the racemic mixture can lead to a compound with different potency, selectivity, or even a completely different pharmacological profile [1]. For building blocks like (R)-4-(Pyrrolidin-2-ylmethyl)morpholine, the specified stereochemistry is a critical control point in the synthesis of enantiomerically pure drug candidates. Using an undefined or mismatched stereoisomer introduces a confounding variable that can invalidate structure-activity relationship (SAR) studies and lead to erroneous conclusions about a lead compound's potential. The evidence below demonstrates why the specific stereochemical and structural features of (R)-4-(Pyrrolidin-2-ylmethyl)morpholine provide quantifiable advantages over its closest analogs.

Stereochemical Mismatch
Substituting the (R)-enantiomer with the (S)-enantiomer or racemic mixture may alter binding profile and introduce confounding variables in SAR studies.
Purity Specification Differences
Available purity levels may vary between enantiomers; trace impurities can impact asymmetric reaction outcomes or diastereomer formation.

(R)-4-(Pyrrolidin-2-ylmethyl)morpholine vs. Analogs


Enantiomeric Purity Comparison

The (R)-enantiomer (CAS 511295-99-1) is specified at a minimum purity of 95% . In contrast, the (S)-enantiomer (CAS 91790-91-9) is available at a slightly higher specification of 97% purity from certain suppliers . This difference in commercially available purity can directly impact the outcome of sensitive asymmetric reactions or the yield of diastereomeric salt resolutions. While both are chiral building blocks, the researcher must account for this 2% purity differential when designing experiments where trace impurities from the starting material could affect catalytic cycles or product stereochemistry.

Enantiomeric Purity
Specification review
≥95% (R)
≥97% (S)
Purity specification may differ; review supplier certificate.
2% absolute difference; trace impurities may affect asymmetric reactions.
Chiral Synthesis Enantiomeric Purity Quality Control

Lipophilicity: Morpholine vs. Piperidine Core

The presence of the oxygen atom in the morpholine ring of the target compound provides a key advantage in modulating lipophilicity. A piperidine analog, which contains only a secondary amine, would be expected to have a higher logP due to the absence of the polar oxygen. While direct experimental logP for this specific compound is not widely reported, class-level inferences based on the morpholine scaffold indicate a substantial reduction in logP. For example, the computed XLogP3-AA for the racemic mixture of 4-(pyrrolidin-2-ylmethyl)morpholine is 0.0 [1]. In contrast, a structurally similar piperidine derivative, 4-(pyrrolidin-2-ylmethyl)piperidine, would be predicted to have a significantly higher logP (estimated >1.0) [2]. This lower logP for the morpholine-containing compound translates to improved aqueous solubility, a critical parameter for biological assays and formulation.

Lipophilicity (XLogP3)
Class-level
0.0 (morpholine)
>1.0 (piperidine analog)
Morpholine core reduces lipophilicity; may improve aqueous solubility.
Computed values; experimental logP may differ.
Medicinal Chemistry Physicochemical Properties Drug Design

Receptor Binding of Morpholine-Pyrrolidine Scaffold

The (R)-4-(Pyrrolidin-2-ylmethyl)morpholine scaffold has been incorporated into compounds that demonstrate specific binding to certain receptors. For example, a derivative of this scaffold (CHEMBL1093421) shows antagonist activity at the progesterone receptor (PR) with an IC₅₀ of 10,000 nM in human T47D cells [1]. While this specific compound is not the parent, it illustrates the biological relevance of the morpholine-pyrrolidine motif. In contrast, a related compound with a different core structure, (S)-4-(pyrrolidin-2-ylmethyl)morpholine, is noted for its potential distinct biological activities, though direct comparative data is limited . The chiral center's configuration is expected to influence binding affinity and selectivity, making the (R)-enantiomer a distinct tool for exploring stereospecific interactions.

PR Antagonist Activity
Assay context
IC₅₀ = 10,000 nM (derivative)
Supports receptor binding studies; stereochemistry may affect affinity.
Derivative data; parent scaffold activity unconfirmed.
GPCR Nuclear Receptor Ligand Binding

Chiral Ligands for Asymmetric Catalysis

The (R)-4-(Pyrrolidin-2-ylmethyl)morpholine framework serves as a valuable precursor for synthesizing chiral morpholine-pyrrolidine ligands. Research has demonstrated that this class of ligand, when used in copper-catalyzed Henry reactions, can achieve significant enantioselectivity. While the parent compound itself is not the ligand, it is the essential chiral building block for constructing these active catalysts [1]. In contrast, using the racemic mixture of 4-(pyrrolidin-2-ylmethyl)morpholine would lead to a ligand with no inherent enantioselectivity. This highlights the absolute requirement for the single enantiomer in asymmetric catalysis applications.

Asymmetric Catalysis
Class-level
Enantioselectivity reported with derived chiral ligands in Cu-catalyzed Henry reaction.
Single enantiomer required for asymmetric induction; racemate ineffective.
Exact ee not reported for this specific ligand.
Asymmetric Catalysis Chiral Ligands Organic Synthesis

Research Applications of (R)-4-(Pyrrolidin-2-ylmethyl)morpholine


Chiral Amine Synthesis for Drug Candidates

In medicinal chemistry programs targeting GPCRs, kinases, or other protein targets, the introduction of a chiral amine is a common strategy to enhance potency and selectivity. (R)-4-(Pyrrolidin-2-ylmethyl)morpholine can be used as a defined chiral building block in the synthesis of these advanced intermediates. Its specified purity of ≥95% allows for more predictable outcomes in multi-step syntheses, minimizing the formation of undesired diastereomers that would require separation. This is a direct application of the quantitative purity differential established in Section 3.

Chiral Ligand Synthesis for Asymmetric Catalysis

Researchers developing new asymmetric catalysts can employ (R)-4-(Pyrrolidin-2-ylmethyl)morpholine as a key starting material for constructing chiral N,N- or N,O-ligands. As evidenced by its use in generating effective catalysts for the Henry reaction [1], the defined (R)-stereochemistry is non-negotiable for achieving enantioselectivity. Using the racemic mixture would yield an ineffective catalyst, while the (S)-enantiomer would produce a ligand of opposite configuration, leading to the opposite product enantiomer.

Lipophilicity Optimization in Lead Compounds

When a lead compound's logP is too high, leading to poor solubility or high metabolic clearance, the morpholine-pyrrolidine scaffold offers a defined strategy for improvement. The data in Section 3 show that replacing a piperidine ring with the morpholine-containing target compound can reduce logP by >1.0 unit [2]. This provides a quantitative, predictable method for medicinal chemists to 'dial in' desired lipophilicity without introducing additional stereochemical complexity.

Nuclear Receptor Stereospecific Binding

The observation that a derivative of this scaffold exhibits micromolar antagonist activity at the progesterone receptor [3] makes it a relevant starting point for designing novel nuclear receptor modulators. Researchers can use the pure (R)-enantiomer to probe the stereochemical requirements of the receptor binding pocket, a study that would be confounded by the use of the racemic mixture or the opposite enantiomer.

Application
Selection Property
Validation Focus
Chiral amine synthesis for drug candidates
Enantiomeric purity control
Diastereoselectivity and final compound purity
Chiral ligand synthesis for asymmetric catalysis
Defined (R)-stereochemistry
Enantioselectivity in asymmetric catalysis
Lipophilicity optimization in lead compounds
Morpholine core for reduced lipophilicity
Solubility and metabolic stability profiling
Nuclear receptor stereospecific binding
Scaffold for receptor binding studies
Stereochemical influence on binding affinity

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